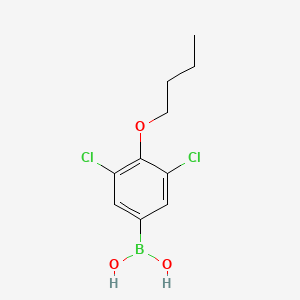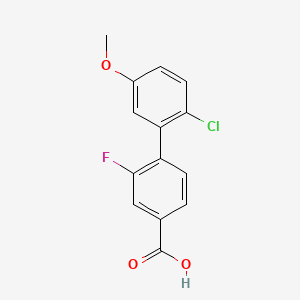
2-Bromo-4-fluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluorophenylboronic acid is a pharmaceutical intermediate . It can undergo cross-coupling with arenediazonium tetrafluoroborates in dioxane or methanol, catalyzed by palladium acetate in the absence of both added base and phosphine ligand . It can also be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Molecular Structure Analysis
The molecular formula of 2-Bromo-4-fluorophenylboronic acid is C6H5BBrFO2 . The average mass is 218.816 Da and the monoisotopic mass is 217.954987 Da .Chemical Reactions Analysis
2-Bromo-4-fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It can also undergo cross-coupling with arenediazonium tetrafluoroborates in dioxane or methanol, catalyzed by palladium acetate .Physical And Chemical Properties Analysis
The topological polar surface area of 2-Bromo-4-fluorophenylboronic acid is 40.5Ų . It has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . Unfortunately, no further physical and chemical properties were found in the available resources.Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, including 2-Bromo-4-fluorophenylboronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is utilized in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods .
Biological Labelling
The compound’s reactivity with diols allows it to be used in biological labelling. This application is crucial for tracking and observing biological processes at the molecular level .
Protein Manipulation and Modification
Boronic acids are used in protein manipulation and modification, providing a means to alter protein structures for research purposes .
Separation Techniques
Due to their specific interactions, boronic acids can be employed in separation techniques, aiding in the purification of compounds, especially those containing diols .
Development of Therapeutics
Research has shown that boronic acids can be used in the development of therapeutics, including as inhibitors in medicinal chemistry .
Glycoprotein Recognition
Modified aptamers with boronic acid groups, such as 2-Bromo-4-fluorophenylboronic acid, can be used for specific recognition of glycoproteins, which is valuable in both diagnostics and therapeutic applications .
Detection of Reactive Oxygen Species (ROS)
A boronate compound derived from boronic acids can act as a probe for detecting reactive oxygen species (ROS), which are important biological markers for various diseases .
Carbohydrate Biomarker Recognition
The unique property of boronic acids to form cyclic esters with cis-diol-containing species makes them suitable for the recognition and detection of carbohydrate biomarkers on cell surfaces .
Safety and Hazards
2-Bromo-4-fluorophenylboronic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-4-fluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the SM cross-coupling reaction, which is facilitated by the transmetalation of the boronic acid group from the compound to the palladium catalyst .
Action Environment
The action of 2-Bromo-4-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy in the SM cross-coupling reaction can be affected by the presence of air . Additionally, the compound should be handled carefully to avoid dust generation , which could potentially affect its action and stability.
Propiedades
IUPAC Name |
(2-bromo-4-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXVZYJULSWULU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681562 |
Source


|
| Record name | (2-Bromo-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluorophenylboronic acid | |
CAS RN |
1217501-12-6 |
Source


|
| Record name | (2-Bromo-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

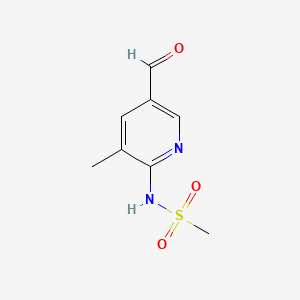
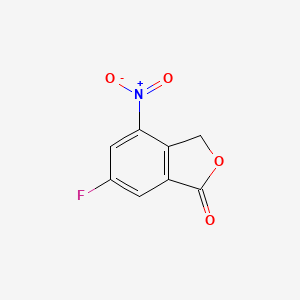
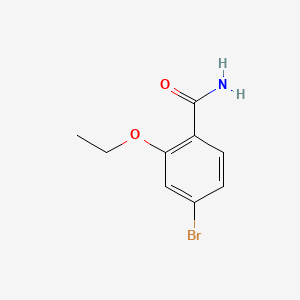
![7-Bromobenzo[d]isoxazole](/img/structure/B572541.png)
![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)
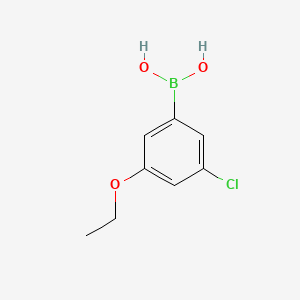
![7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572546.png)
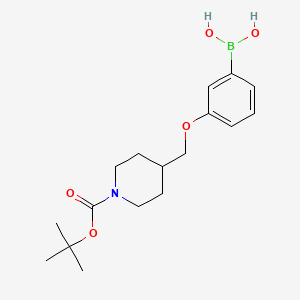

![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)

